

Reference Standard Guide: 3-Fluoro-2-(methylthiomethoxy)phenylboronic Acid

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Compound of Interest

Compound Name:	3-Fluoro-2-(methylthiomethoxy)phenylboronic acid
CAS No.:	958454-11-0
Cat. No.:	B12615025

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Executive Summary

3-Fluoro-2-(methylthiomethoxy)phenylboronic acid (CAS: 958454-11-0) is a specialized organoboron building block designed for the synthesis of complex pharmaceutical scaffolds, particularly fluorinated biaryls and benzoxaboroles.^{[1][2]} Unlike conventional ortho-alkoxy boronic acids, this compound features a Methylthiomethyl (MTM) ether group at the C2 position.

This guide analyzes the strategic advantage of the MTM protecting group over traditional alternatives (Methoxy, Benzyl, MOM). While the sulfur moiety presents a challenge for palladium catalysis, it offers a unique orthogonality: the MTM group is stable to basic cross-coupling conditions yet cleavable under neutral, oxidative conditions—avoiding the harsh Lewis acids required for demethylation or the hydrogenation required for debenzylation.

Technical Specifications & Identity

Property	Specification
Chemical Name	(3-Fluoro-2-((methylthio)methoxy)phenyl)boronic acid
CAS Number	958454-11-0
Molecular Formula	C ₈ H ₁₀ BF ₃ O ₃ S
Molecular Weight	232.04 g/mol
Appearance	White to off-white solid
Solubility	Soluble in DMSO, MeOH, CH ₂ Cl ₂ ; sparingly soluble in water
Purity Standard	≥97% (HPLC), confirmed by ¹ H-NMR

Comparative Performance Analysis: Protecting Group Strategy

In the design of ortho-substituted biaryls, the choice of the phenol protecting group is critical. The table below compares the MTM-protected standard against common alternatives in the context of Suzuki-Miyaura coupling and subsequent deprotection.

Table 1: Performance Matrix of ortho-Protected Phenylboronic Acids

Feature	MTM Ether (This Product)	Methoxy (- OMe)	Benzyl (-OBn)	MOM Ether (- OMOM)
Suzuki Coupling Yield	Good (75-85%)*	Excellent (>90%)	Good (80-90%)	Good (80-90%)
Base Stability	High (Stable to K ₂ CO ₃ , CsF)	High	High	Moderate (Acid sensitive)
Catalyst Compatibility	Requires Robust Ligands (Sulfur can coordinate Pd)	Universal Compatibility	Universal Compatibility	Universal Compatibility
Deprotection Condition	Neutral/Mild: Ag(I), Hg(II), or MeI/Hydrolysis	Harsh: BBr ₃ or AlCl ₃ (Strong Lewis Acid)	Reductive: H ₂ /Pd-C (Incompatible with alkenes)	Acidic: HCl or TFA
Orthogonality	Cleavable in presence of esters, alkenes, & acid-labile groups	Low (Demethylation affects many groups)	Low (Affects reducible groups)	Moderate

*Note: Yields depend on catalyst loading. MTM substrates require electron-rich bulky phosphines (e.g., SPhos, XPhos) to prevent catalyst poisoning by the thioether sulfur.

Strategic Decision Pathway

The following diagram illustrates the logical flow for selecting the MTM-protected boronic acid over alternatives, based on downstream synthetic requirements.

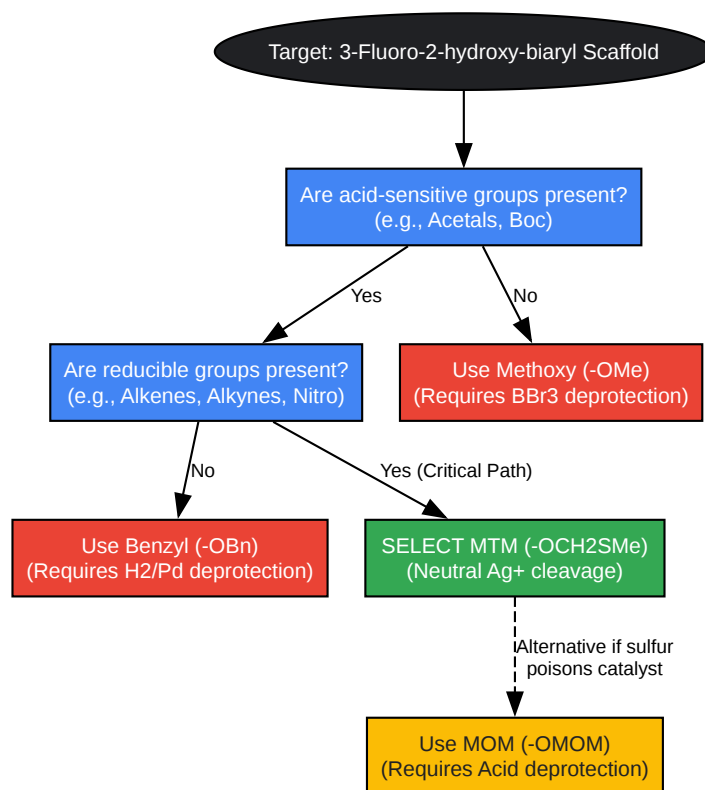


Figure 1: Decision matrix for selecting MTM-protected boronic acids based on substrate sensitivity.

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Experimental Protocols

Protocol A: Robust Suzuki-Miyaura Coupling

Objective: Mitigate sulfur coordination to Palladium using a high-activity catalyst system.

Reagents:

- **3-Fluoro-2-(methylthiomethoxy)phenylboronic acid** (1.0 equiv)
- Aryl Bromide/Iodide partner (1.0 equiv)[3]
- Catalyst: Pd(OAc)₂ (2-5 mol%) + SPhos (4-10 mol%)

- Rationale: SPhos is bulky and electron-rich, preventing the thioether sulfur from displacing the ligand on the Pd center [1].
- Base: K_3PO_4 (2.0 equiv)
- Solvent: Toluene/Water (10:1) or Dioxane/Water.

Procedure:

- Charge a reaction vial with the boronic acid, aryl halide, $Pd(OAc)_2$, SPhos, and K_3PO_4 .
- Evacuate and backfill with Argon (3 cycles). Strict anaerobic conditions are vital.
- Add degassed solvent.
- Heat to 80-100°C for 4-12 hours. Monitor by HPLC/LC-MS.
- Workup: The MTM group remains intact. Filter through Celite to remove Pd residues (sulfur species may precipitate Pd black).

Protocol B: Neutral Deprotection of MTM Group

Objective: Reveal the phenol without using acid, base, or hydrogenolysis.

Reagents:

- MTM-protected biaryl intermediate
- Silver Nitrate ($AgNO_3$) (3-4 equiv) or Mercury(II) Chloride ($HgCl_2$) (Caution: Toxic)
- Solvent: Acetone/Water (4:1)

Procedure:

- Dissolve the intermediate in Acetone/Water.
- Add $AgNO_3$ and stir at ambient temperature.
- Mechanism: The Ag^+ coordinates to the sulfur, activating the C-S bond for hydrolysis.

- Reaction typically completes in 1-4 hours.
- Workup: Filter off the silver mercaptide precipitate. Extract the free phenol.

Analytical Verification (Self-Validating System)

To ensure the integrity of the reference standard, utilize the following characteristic signals.

Technique	Characteristic Signal	Diagnostic Interpretation
$^1\text{H-NMR}$ (DMSO- d_6)	δ 2.1-2.2 ppm (s, 3H)	Methyl group of $-\text{SCH}_3$
	δ 5.1-5.2 ppm (s, 2H)	Methylene bridge ($-\text{OCH}_2\text{S}-$)
	δ 8.0-8.2 ppm (bs, 2H)	Boronic acid hydroxyls ($-\text{B}(\text{OH})_2^*$)
$^{19}\text{F-NMR}$	δ -130 to -140 ppm	Fluorine at C3 position (coupling to H4/H2)
HPLC	Retention Time shift	MTM ether is less polar than the free phenol but more polar than Benzyl ether.

*Note: Boronic acid protons are broad and concentration-dependent. Conversion to the pinacol ester is recommended for precise purity quantification if $-\text{B}(\text{OH})_2$ signals are ambiguous.

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